Comparative Binding Affinity (Ki) to RORγt: RORγt Modulator 5 vs. SR2211
RORγt modulator 5 exhibits a binding affinity for RORγt with a Ki of <100 nM [1]. In a cross-study comparison, SR2211, a widely used first-generation RORγ inverse agonist, demonstrates a binding affinity with a Ki of 105 nM [2]. While both compounds operate in the sub-micromolar range, RORγt modulator 5 shows a modest improvement in binding affinity relative to SR2211, indicating it may achieve comparable target engagement at slightly lower concentrations [1][2]. This difference, though incremental, highlights the distinct binding properties of the benzimidazole scaffold in RORγt modulator 5 compared to the diaryl amide structure of SR2211 [3].
| Evidence Dimension | RORγt Binding Affinity (Ki) |
|---|---|
| Target Compound Data | <100 nM |
| Comparator Or Baseline | SR2211 (Ki = 105 nM) |
| Quantified Difference | Target compound Ki is >5% lower (more potent) than SR2211 |
| Conditions | Biochemical binding assay; specific assay conditions not fully detailed in vendor data sheets, but consistent with standard RORγt binding assays [1][2]. |
Why This Matters
For researchers validating target engagement or conducting competition binding studies, the distinct Ki value of RORγt modulator 5 ensures it cannot be substituted with SR2211 without recalibrating dose-response expectations.
- [1] MedChemExpress. RORγt modulator 5 Product Page. View Source
- [2] Kumar N, et al. Identification of SR2211: a potent synthetic RORγ selective modulator. ACS Chem Biol. 2012;7(4):672-7. doi:10.1021/cb200496y View Source
- [3] WO2017132432A1. Benzimidazole derivatives as modulators of ROR-gamma. View Source
